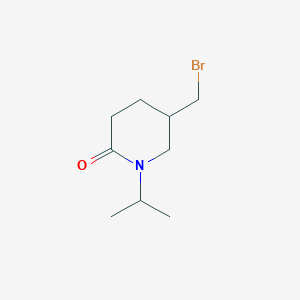

5-(Bromomethyl)-1-isopropyl-2-piperidinone

Description

Properties

IUPAC Name |

5-(bromomethyl)-1-propan-2-ylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7(2)11-6-8(5-10)3-4-9(11)12/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLUMGEZNAICMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CCC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-1-isopropyl-2-piperidinone typically involves the bromination of a suitable precursor. One common method is the bromination of 1-isopropylpiperidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-1-isopropyl-2-piperidinone can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group in the piperidine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products:

Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Chemistry: 5-(Bromomethyl)-1-isopropyl-2-piperidinone is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology and Medicine: The compound is explored for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs targeting neurological disorders due to its piperidine core, which is a common motif in many bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its bromomethyl group allows for further functionalization, making it useful in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-isopropyl-2-piperidinone largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Key Findings :

- Aliphatic bromomethyl groups (as in the target compound) exhibit higher reactivity in SN2 reactions compared to aromatic analogs .

- Piperidinone derivatives with bulky substituents (e.g., benzimidazole in ) show enhanced biological activity due to improved target binding .

Application-Based Comparison

Agrochemical Development

- Pyrimidinediones () : Bromacil (5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) is a herbicide, highlighting bromine’s role in pesticidal activity .

Biological Activity

5-(Bromomethyl)-1-isopropyl-2-piperidinone (CAS No. 1824129-89-6) is a compound of interest due to its potential biological activities, especially in the field of medicinal chemistry. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The chemical structure of 5-(Bromomethyl)-1-isopropyl-2-piperidinone can be represented as follows:

- Molecular Formula: C9H12BrN

- Molecular Weight: 215.10 g/mol

The synthesis typically involves the bromination of isopropyl-2-piperidinone, leading to the formation of the bromomethyl group at the 5-position. This modification is crucial for enhancing the compound's reactivity and biological activity.

Biological Activity Overview

5-(Bromomethyl)-1-isopropyl-2-piperidinone exhibits a range of biological activities, primarily in anticancer and antimicrobial domains. The following sections detail its effects on various cell lines and potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on several cancer cell lines:

- Cell Lines Tested: Breast, pancreatic, leukemia, lymphoma, colon, and fibroblast cell lines.

- Cytotoxic Concentration (CC50): Low micromolar to nanomolar range.

In a study focusing on piperidone derivatives, it was found that compounds similar to 5-(Bromomethyl)-1-isopropyl-2-piperidinone induced apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization. These compounds activated caspase pathways leading to programmed cell death .

The mechanism by which 5-(Bromomethyl)-1-isopropyl-2-piperidinone exerts its effects includes:

- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through ROS generation.

- Cell Cycle Arrest: Alteration in cell cycle phases observed in sensitive cancer cell lines.

- Proteasome Inhibition: Increased levels of polyubiquitinated proteins indicating proteasome pathway interference.

These mechanisms suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Evaluation

In a specific evaluation involving piperidones similar to 5-(Bromomethyl)-1-isopropyl-2-piperidinone:

- Objective: Assess cytotoxic effects on acute lymphoblastic lymphoma and colon cancer cells.

- Findings: Significant cytotoxicity was observed, with induction of DNA fragmentation and apoptosis confirmed through flow cytometry assays.

These findings emphasize the potential for further development into therapeutic agents targeting resistant cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.